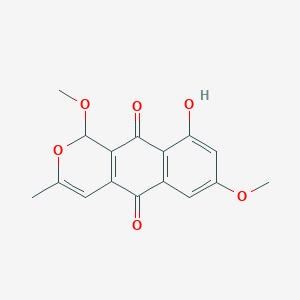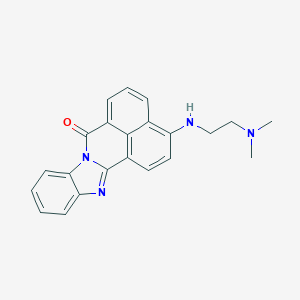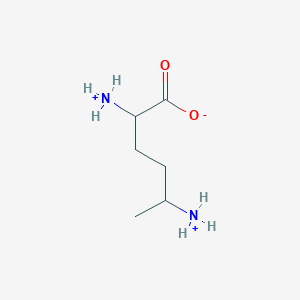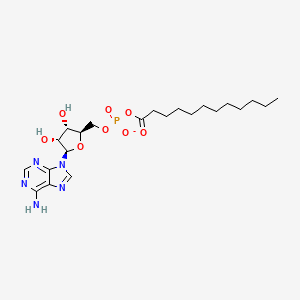
dodecanoyl-AMP(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoyl-AMP(1-) is a fatty acyl-AMP(1-) obtained by deprotonation of the phosphate OH group of dodecanoyl-AMP; the major species at pH 7.3. It is a fatty acyl-AMP(1-) and a saturated fatty acyl-AMP(1-). It is a conjugate base of a dodecanoyl-AMP.
Wissenschaftliche Forschungsanwendungen
Amphiphilic Modification for Emulsion Applications
Dodecanol, a related compound to dodecanoyl-AMP(1-), has been covalently coupled to sodium alginate to create an amphiphilic dodecanol alginate (DA) for oil-in-water (O/W) emulsion applications. This modification enhances the stability of emulsions, making it applicable in various industrial and possibly medical contexts (Yang et al., 2012).
Surfactant Properties and Industrial Importance
The surfactant properties of Sodium N-dodecanoyl sarcosinate (SDDS), a compound closely related to dodecanoyl-AMP(1-), are significant. Its amphiphilic nature and interaction with different salts and temperatures have been extensively studied, underlining its potential in pharmaceutical, food, and cosmetic formulations (Ray et al., 2009).
Ophthalmic Treatment Formulations
In the medical field, the chemical modification of hyaluronan with dodecanoyl moieties has shown potential for ophthalmic applications. These modifications result in amphiphilic properties, offering a new avenue for treating eye-related conditions while maintaining biocompatibility (Huerta-Ángeles et al., 2020).
Thermal Energy Storage
Research into the thermal properties of dodecanol/cement composites has revealed their potential as form-stable composite phase change materials for thermal heat storage in buildings. This innovative approach could significantly impact energy conservation in construction (Memon et al., 2013).
Analytical Chemistry and Chromatography
Dodecanoyl groups have been studied in the context of electrokinetic chromatography, where they are used to modify polymers and create new pseudostationary phases. This enhances the separation efficiency and selectivity in analytical chemistry applications (Shi & Palmer, 2002).
Protective Coatings to Inhibit Corrosion
In the field of material science, sodium dodecanoate has been used to form protective coatings for lead to inhibit corrosion. This demonstrates the compound's potential in preserving metal surfaces and structures (Keersmaecker et al., 2012).
Solubilization and Drug Delivery
The modification of starch with dodecanoyl groups has shown potential in improving the solubilization of rutin, a pharmaceutical compound. This indicates a pathway for more effective drug delivery systems (Wenhu, 2015).
Eigenschaften
Produktname |
dodecanoyl-AMP(1-) |
|---|---|
Molekularformel |
C22H35N5O8P- |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dodecanoyl phosphate |
InChI |
InChI=1S/C22H36N5O8P/c1-2-3-4-5-6-7-8-9-10-11-16(28)35-36(31,32)33-12-15-18(29)19(30)22(34-15)27-14-26-17-20(23)24-13-25-21(17)27/h13-15,18-19,22,29-30H,2-12H2,1H3,(H,31,32)(H2,23,24,25)/p-1/t15-,18-,19-,22-/m1/s1 |
InChI-Schlüssel |
IKBWVSPLSBIYSK-CIVUBGFFSA-M |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



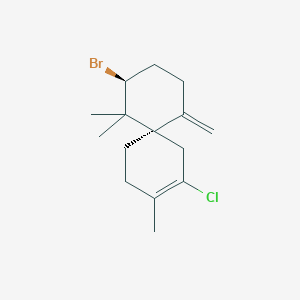
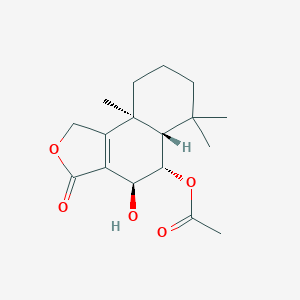
![Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261266.png)
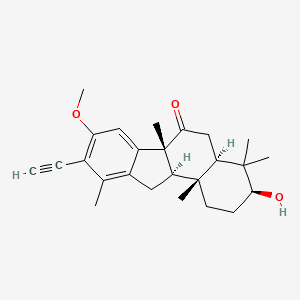
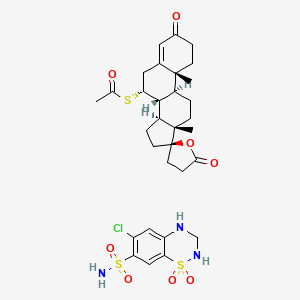
![2-[[(5Z,7E,10E)-3,9-dihydroxy-8-methyl-10-[[1-methyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]methylidene]dodeca-5,7-dienoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1261274.png)
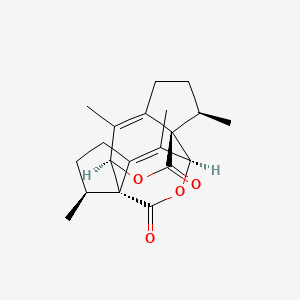
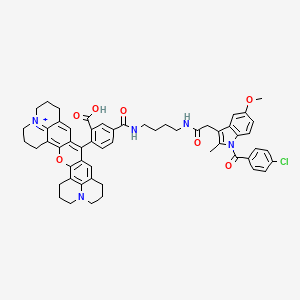
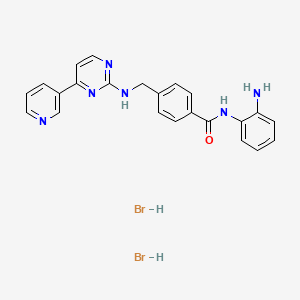
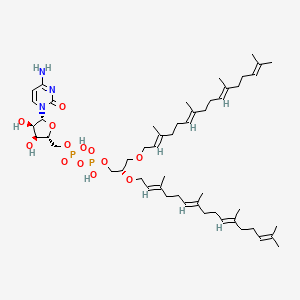
![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
